2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine 2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17906809
InChI: InChI=1S/C16H11N7S/c1-10-13(22-8-3-2-6-12(22)18-10)14-19-20-16-23(14)21-15(24-16)11-5-4-7-17-9-11/h2-9H,1H3
SMILES:
Molecular Formula: C16H11N7S
Molecular Weight: 333.4 g/mol

2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC17906809

Molecular Formula: C16H11N7S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine -

Specification

Molecular Formula C16H11N7S
Molecular Weight 333.4 g/mol
IUPAC Name 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H11N7S/c1-10-13(22-8-3-2-6-12(22)18-10)14-19-20-16-23(14)21-15(24-16)11-5-4-7-17-9-11/h2-9H,1H3
Standard InChI Key ZQUJNHNUDXKZAY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CN=CC=C5

Introduction

2-Methyl-3-[6-(3-pyridinyl) triazolo[3,4-b] thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse functional groups and potential pharmacological activities. This compound belongs to the class of imidazo[1,2-a]pyridines and incorporates triazole and thiadiazole moieties, which are crucial for its chemical properties and biological activities.

Synthesis

The synthesis of 2-Methyl-3-[6-(3-pyridinyl) triazolo[3,4-b] thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to optimize yield and purity. Common reagents used in these reactions include various organic intermediates and catalysts that facilitate the formation of the desired heterocyclic rings.

Biological Activities

Research indicates that compounds with similar structures exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of triazole and thiadiazole moieties is particularly noted for enhancing these activities. Studies on related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents.

Applications in Medicinal Chemistry

The compound's unique combination of functional groups makes it a promising candidate for drug development. Its ability to interact with various biological targets, such as enzymes or receptors, is a key area of interest. Techniques like NMR spectroscopy and mass spectrometry are used to confirm product formation and study its interactions with biological systems.

Future Research Directions

Future research should focus on optimizing the structure of 2-Methyl-3-[6-(3-pyridinyl) triazolo[3,4-b] thiadiazol-3-yl]imidazo[1,2-a]pyridine for enhanced efficacy and reduced toxicity. This could involve modifying the pyridine or triazole rings to improve its pharmacokinetic properties and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator